molecular formula C7H4F3IN2O3 B13429747 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline

Cat. No.: B13429747
M. Wt: 348.02 g/mol
InChI Key: AANCLRWVJAFNBW-UHFFFAOYSA-N
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Description

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is a substituted aniline derivative featuring three distinct functional groups:

  • Iodo at position 4 (electron-withdrawing, facilitates cross-coupling reactions).
  • Nitro at position 2 (strongly electron-withdrawing, directs further substitution meta).
  • Trifluoromethoxy at position 6 (moderately electron-withdrawing, enhances metabolic stability in pharmaceuticals).

This compound is likely used as a synthetic intermediate in medicinal chemistry or agrochemical research due to its reactive iodine and nitro groups, which allow for further functionalization.

Properties

Molecular Formula

C7H4F3IN2O3

Molecular Weight

348.02 g/mol

IUPAC Name

4-iodo-2-nitro-6-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4F3IN2O3/c8-7(9,10)16-5-2-3(11)1-4(6(5)12)13(14)15/h1-2H,12H2

InChI Key

AANCLRWVJAFNBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substituting Agents: Sodium cyanide, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Scientific Research Applications

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Trifluoromethoxy vs. Trifluoromethyl
  • 2-Iodo-4-nitro-6-(trifluoromethyl)aniline (CAS 400-69-1):
    • Differs by replacing trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃).
    • Impact : Trifluoromethyl is more electron-withdrawing than trifluoromethoxy, reducing the aromatic ring’s electron density. This may lower solubility in polar solvents but enhance stability against oxidation.
Halogen Replacement (Iodo vs. Bromo/Chloro)
  • 2-Bromo-6-iodo-4-(trifluoromethyl)aniline (CAS 875306-20-0):
    • Bromo replaces nitro at position 2.
    • Impact : Bromo acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas nitro groups are typically reduced to amines or direct electrophilic substitution.
  • 2-Chloro-6-iodo-4-(trifluoromethyl)aniline (CAS 1065102-88-6):
    • Chloro at position 2 instead of nitro.
    • Impact : Chloro’s weaker leaving-group ability compared to bromo may limit reactivity in cross-coupling reactions.

Positional Isomerism

  • 4-(Trifluoromethoxy)aniline (CAS 461-82-5): Simplest analog lacking iodine and nitro groups.
  • Reactivity: Primarily used in coupling reactions (e.g., Ullmann or Buchwald-Hartwig), but absence of nitro/trifluoromethoxy reduces versatility.

Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Properties
4-Iodo-2-nitro-6-(trifluoromethoxy)aniline ~408.01* I, NO₂, OCF₃ High density, low solubility in polar solvents (predicted)
2-Iodo-4-nitro-6-(trifluoromethyl)aniline 362.01 I, NO₂, CF₃ Higher lipophilicity vs. OCF₃ analog
2-Chloro-6-iodo-4-(trifluoromethyl)aniline 321.47 Cl, I, CF₃ Lower molecular weight, potential for SNAr
4-(Trifluoromethoxy)aniline 177.12 OCF₃ bp 73–75°C (10 mmHg), d = 1.31 g/mL

*Calculated based on formula C₇H₄F₃INO₃.

Biological Activity

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a complex structure characterized by the presence of iodine, nitro, and trifluoromethoxy substituents on an aniline core, which enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C7H5F3INO2C_7H_5F_3INO_2. The unique combination of substituents contributes to its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

Property Value
Molecular FormulaC7H5F3INO2C_7H_5F_3INO_2
Molecular Weight295.02 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsIodine, Nitro, Trifluoromethoxy

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting microbial growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

In addition to its antimicrobial activity, this compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The trifluoromethoxy group is believed to play a role in enhancing the compound's cytotoxicity against specific cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) value indicative of strong antibacterial activity.
    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli30
    Pseudomonas aeruginosa25
  • Cytotoxicity Assays : In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7), where the compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic effects.
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce reactive oxygen species (ROS) production, leading to oxidative stress-mediated cell death in cancer cells.

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